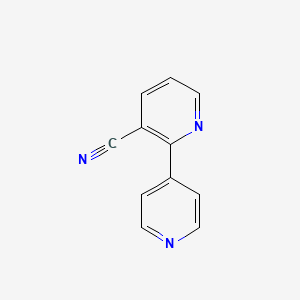
2-(Pyridin-4-yl)nicotinonitrile
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Pyridin-4-yl)nicotinonitrile are not available, similar compounds have been involved in various reactions. For example, a series of novel pyrimidine, pyrazole, and pyridine derivatives were synthesized using a chalcone-bearing thiophene nucleus . Another study reported the palladium-catalyzed synthesis of 2-(pyridin-4-yl) quinolines via a multicomponent one-pot cyclization reaction .Scientific Research Applications
Primitive Earth Synthesis and Prebiotic Chemistry
2-(Pyridin-4-yl)nicotinonitrile, through its derivatives such as nicotinonitrile, has been studied for its potential formation under primitive Earth conditions, suggesting its role in the prebiotic synthesis of vital compounds like nicotinic acid and nicotinamide, which are crucial for life as we know it (Friedmann, Miller, & Sanchez, 1971).
Structural Studies and Crystal Engineering
Research on nicotinonitrile derivatives, including this compound, contributes significantly to the field of crystal engineering and molecular architecture. Studies detailing the non-planar structures, intra- and intermolecular interactions, and supramolecular assembly of these compounds help in understanding the principles governing molecular design and crystal formation (Chantrapromma et al., 2009).
Fluorescent Materials and Photophysics
The synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties has been explored for their photophysical properties, demonstrating strong blue-green fluorescence emission. These findings indicate the potential of this compound derivatives in the development of environmentally sensitive fluorophores for applications in materials science (Hussein, El Guesmi, & Ahmed, 2019).
Corrosion Inhibition
Derivatives of this compound have been evaluated for their efficacy as corrosion inhibitors, particularly for steel in acidic environments. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, thereby extending their lifespan in industrial applications (Ansari, Quraishi, & Singh, 2015).
Synthesis of Novel Compounds with Potential Biological Activities
Innovative synthetic routes to create nicotinonitrile derivatives, including this compound, have been developed, leading to compounds with promising pharmacological activities. These activities range from anticancer to antimicrobial effects, highlighting the importance of such derivatives in drug discovery and medicinal chemistry (Ibrahim et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDNZLSKMYCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
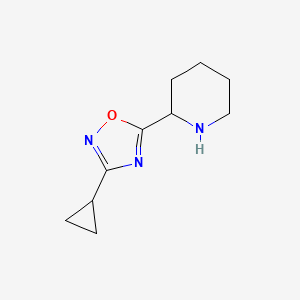
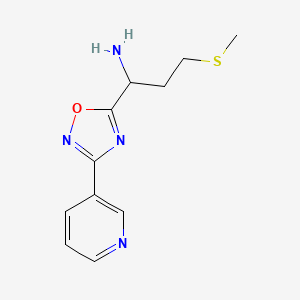

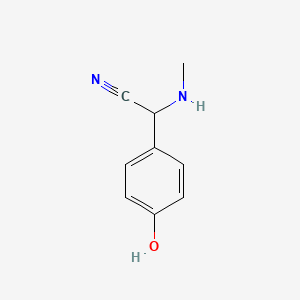
![N-[5-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1521321.png)
![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![4-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521326.png)
![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)

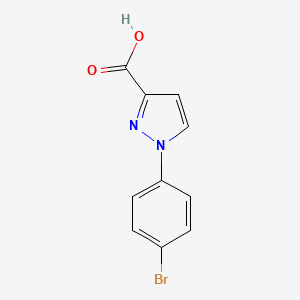


![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
